molecular formula C12H14N4O B2358963 3-(4-Methoxyphenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine CAS No. 863713-16-0

3-(4-Methoxyphenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine

Cat. No. B2358963
CAS RN: 863713-16-0
M. Wt: 230.271
InChI Key: LEVXBKGJGLOLFD-UHFFFAOYSA-N
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Description

The compound “3-(4-Methoxyphenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine” belongs to the class of [1,2,4]triazolo[4,3-a]pyridines . These compounds have been identified as potent inhibitors in various biological activities . They have been used in the field of IDO1 catalytic holo-inhibitors . The starting hit compound is a novel chemotype based on a [1,2,4]triazolo[4,3-a]pyridine scaffold .


Synthesis Analysis

The synthesis of these compounds has been achieved through structure-based virtual screening made on IDO1 active site . An improvement of the potency to sub-micromolar levels has been achieved, with excellent in vitro metabolic stability and exquisite selectivity with respect to other heme-containing enzymes .


Molecular Structure Analysis

The molecular structure of these compounds is based on a [1,2,4]triazolo[4,3-a]pyridine scaffold . This scaffold is isoelectronic with that of purines, making it a possible surrogate of the purine ring .


Chemical Reactions Analysis

These compounds have been found to be potent inhibitors of the IDO1/PD-L1 interaction . They have shown excellent in vitro metabolic stability and selectivity over TDO and CYP enzymes .

Scientific Research Applications

Synthesis and Chemical Properties

  • Rearrangement and Synthesis Techniques : A study by Lashmanova et al. (2019) discusses the preparation of triazolo[4,3-a]pyrimidines through the reduction of related compounds, highlighting the structural features and reaction mechanisms involved (Lashmanova et al., 2019).
  • Synthesis for Antibacterial Agents : Kumar et al. (2009) explored the synthesis of triazolo[4,3-c]pyrimidines, including the compound , for their potential as antibacterial agents (Kumar et al., 2009).
  • Antiproliferative Activity : Zheng et al. (2015) prepared a series of fused 1,2,4-triazoles, including the compound , and evaluated their cytotoxic activity against various cell lines, finding some compounds showing potent antiproliferative activity (Zheng et al., 2015).

Potential Therapeutic Applications

  • Imaging Cerebral Receptors : A study by Zhou et al. (2014) discusses the development of a compound for mapping cerebral adenosine A2A receptors with PET imaging, indicating its potential utility in neuroimaging (Zhou et al., 2014).
  • Biological and Antioxidant Activity : Gilava et al. (2020) synthesized triazolopyrimidines and evaluated their antimicrobial and antioxidant activities, contributing to the understanding of their potential therapeutic applications (Gilava et al., 2020).

Chemical Analysis and Modification

  • Structural Analysis and Tautomerism : Desenko et al. (1993) analyzed the tautomerism of dihydroazolopyrimidines, providing insights into the structural behavior of compounds like the one (Desenko et al., 1993).

Miscellaneous Applications

  • Microwave-Assisted Synthesis : Divate and Desai (2014) reported on the microwave-assisted synthesis of triazolopyrimidine derivatives, a technique that could be applicable to the synthesis of the compound (Divate & Desai, 2014).

Mechanism of Action

The mechanism of action of these compounds involves the inhibition of indoleamine 2,3-dioxygenase 1 (IDO1), a crucial enzyme in the maintenance of a balance between immune tolerance and immunity . The overexpression of IDO1 in the tumor microenvironment leads to a dysregulation of this balance, and to an escape of the tumor cells from immune control .

Future Directions

The [1,2,4]triazolo[4,3-a]pyridine scaffold has found numerous applications in medicinal chemistry . It has been proposed as a possible surrogate of the purine ring and has also been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine . In addition, the metal-chelating properties of the TP ring have also been exploited to generate candidate treatments for cancer and parasitic diseases . Therefore, it can be considered a suitable pharmacophore to develop potent urease inhibitors .

properties

IUPAC Name

3-(4-methoxyphenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c1-17-10-5-3-9(4-6-10)11-14-15-12-13-7-2-8-16(11)12/h3-6H,2,7-8H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEVXBKGJGLOLFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C3N2CCCN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methoxyphenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine

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